![molecular formula C19H13NO3 B2416900 9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 518022-10-1](/img/structure/B2416900.png)
9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione is a chemical compound that has garnered significant interest in various fields, including medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a furan ring and a benzazepine core, making it a valuable subject for research and application.
Preparation Methods
The synthesis of 6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione involves several steps, typically starting with the preparation of the furan ring and the benzazepine core separately. These components are then combined through a series of reactions, including condensation and cyclization, under specific conditions to form the final compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the benzazepine core, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter specific functional groups within the compound, typically employing reagents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan ring or the benzazepine core, leading to derivatives with potentially different properties and applications .
Scientific Research Applications
6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its interactions with biological systems, including its potential as a bioactive compound.
Medicine: This compound is investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibiting the growth of bacteria or cancer cells. The exact pathways and targets depend on the specific application and the modifications made to the compound during synthesis.
Comparison with Similar Compounds
6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and often exhibit similar biological activities.
Benzazepine derivatives: These compounds share the benzazepine core and are studied for their potential therapeutic effects.
The uniqueness of 6-(Furan-2-ylmethyl)benzodbenzazepine-5,7-dione lies in its combined structure, which may offer distinct advantages in terms of reactivity and biological activity compared to its individual components.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)20(18)12-13-6-5-11-23-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUONLYBMQNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

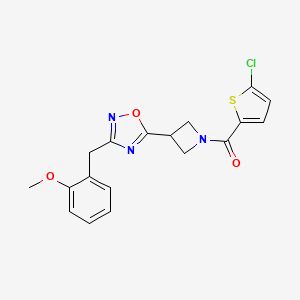
![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
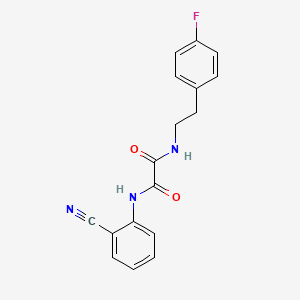
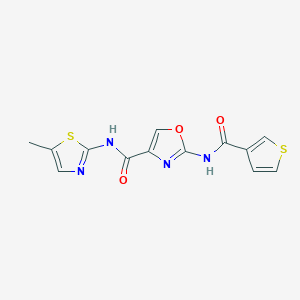
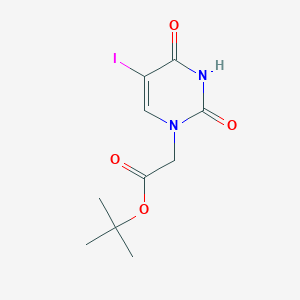
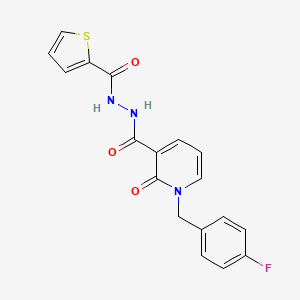

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)
